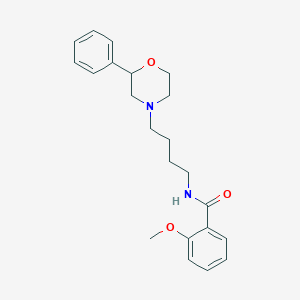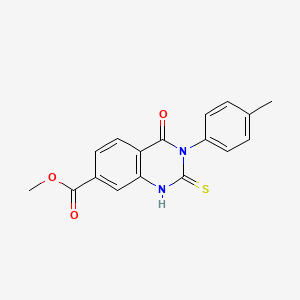
Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is a derivative of the tetrahydroquinazoline family, which is known for its diverse pharmacological activities. The tetrahydroquinazoline scaffold is a common feature in compounds with potential anti-cancer activity, as well as those that may inhibit enzymes like methionine synthase, which is over-expressed in certain tumor cells .
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One approach involves the cyclization of substituted methyl anthranilates with isothiocyanates or the cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines . Another method includes the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide a basis for the synthesis of the compound , although the specific synthesis details for this compound are not directly provided in the papers.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives has been confirmed using various analytical techniques such as elemental analysis, 1H NMR, 13C NMR, LC/MS, and single-crystal X-ray diffraction . These techniques ensure the correct identification of the synthesized compounds and provide insights into their molecular conformations, which are essential for understanding their biological activities.
Chemical Reactions Analysis
Tetrahydroquinazoline derivatives can undergo various chemical reactions. For instance, methylation reactions have been studied, revealing regioselectivity in the alkylation process . Additionally, the oxidation of related compounds has been explored, leading to the formation of different products depending on the reaction conditions . These reactions are crucial for the modification and derivatization of the tetrahydroquinazoline core to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives, such as UV/Vis and IR spectra, are described to provide a comprehensive understanding of these compounds . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of the compounds . These properties are important for predicting the behavior of the compounds in biological systems and for designing new derivatives with improved pharmacological profiles.
Aplicaciones Científicas De Investigación
Synthetic Routes and Structural Analyses
Research has explored various synthetic routes and structural analyses related to compounds closely related to Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving amino-acid derivatives, highlighting the Dieckmann cyclisation technique (Proctor, Ross, & Tapia, 1972)(Proctor, Ross, & Tapia, 1972). Similarly, the synthesis and structural elucidation of methyl tetrahydroquinoline carboxylates have been achieved, showcasing the potential for diverse chemical transformations and applications in chemical synthesis (Rudenko et al., 2013)(Rudenko et al., 2013).
Pharmacological Potential
The pharmacological potential of quinazolinone-based derivatives has been a significant area of interest. A study demonstrated the synthesis and biological evaluation of a new quinazolinone derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating promising anticancer properties (Riadi et al., 2021)(Riadi et al., 2021). Another research effort synthesized N-substituted derivatives exhibiting potent antibacterial activities, underscoring the antimicrobial potential of quinazolinone compounds (Desai, Dodiya, & Shihora, 2011)(Desai, Dodiya, & Shihora, 2011).
Molecular Docking and Antiviral Applications
Molecular docking studies have also been conducted to explore the interaction of quinazolinone derivatives with biological targets. For example, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was studied, revealing its potential as an inhibitor of Hepatitis B Virus replication, highlighting the antiviral capabilities of these compounds (Kovalenko et al., 2020)(Kovalenko et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22-2)9-14(13)18-17(19)23/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJLSXQFKFAWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

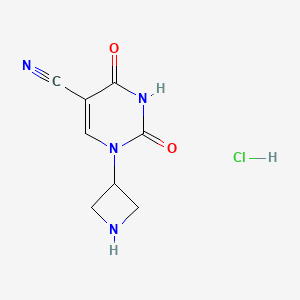
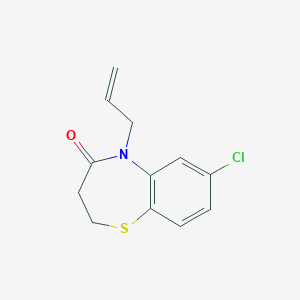
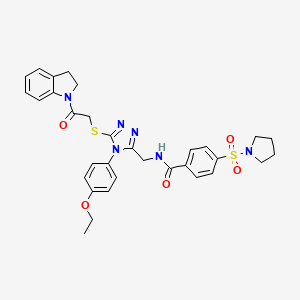
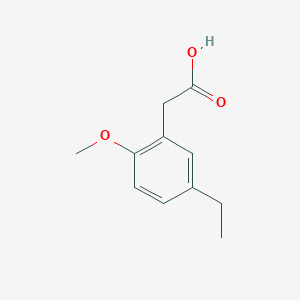
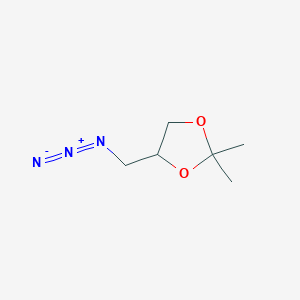
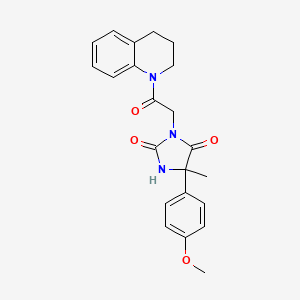
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
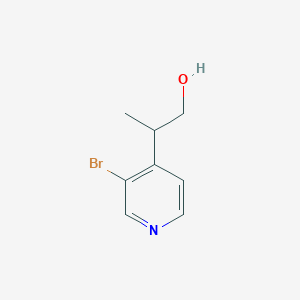

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)

